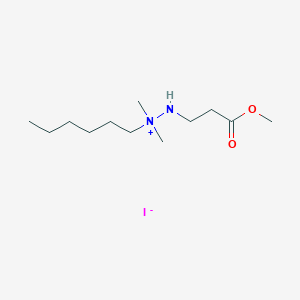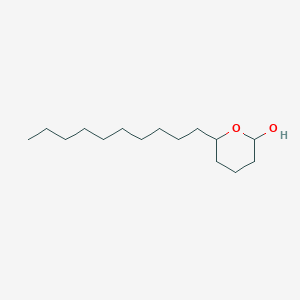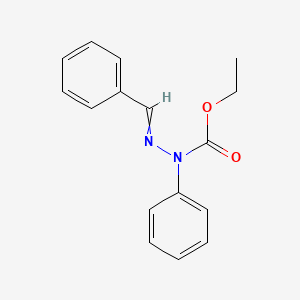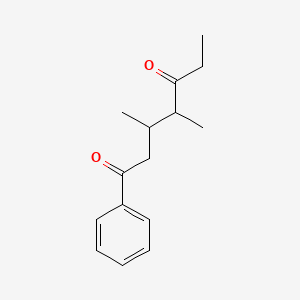
2-Pentylisoquinolin-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pentylisoquinolin-2-ium iodide: is a quaternary ammonium compound derived from isoquinoline. Isoquinoline is a heterocyclic aromatic organic compound that is structurally similar to quinoline. The compound is characterized by the presence of a pentyl group attached to the nitrogen atom of the isoquinoline ring, forming a positively charged isoquinolinium ion, which is balanced by an iodide anion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylisoquinolin-2-ium iodide typically involves the quaternization of isoquinoline with a pentyl halide, such as pentyl iodide. The reaction is carried out in an organic solvent, such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
Isoquinoline+Pentyl iodide→2-Pentylisoquinolin-2-ium iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Pentylisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the isoquinolinium ion back to isoquinoline.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium cyanide.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Isoquinoline.
Substitution: Corresponding isoquinolinium derivatives, such as 2-Pentylisoquinolin-2-ium hydroxide or 2-Pentylisoquinolin-2-ium cyanide.
科学研究应用
2-Pentylisoquinolin-2-ium iodide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-Pentylisoquinolin-2-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The positively charged isoquinolinium ion can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Quinoline: A structural analog with a nitrogen atom in the ring.
Isoquinoline: The parent compound without the pentyl group.
2-Methylisoquinolin-2-ium iodide: A similar quaternary ammonium compound with a methyl group instead of a pentyl group.
Uniqueness: 2-Pentylisoquinolin-2-ium iodide is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
属性
CAS 编号 |
110203-12-8 |
|---|---|
分子式 |
C14H18IN |
分子量 |
327.20 g/mol |
IUPAC 名称 |
2-pentylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C14H18N.HI/c1-2-3-6-10-15-11-9-13-7-4-5-8-14(13)12-15;/h4-5,7-9,11-12H,2-3,6,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
UWVNZRQFYXMOSH-UHFFFAOYSA-M |
规范 SMILES |
CCCCC[N+]1=CC2=CC=CC=C2C=C1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


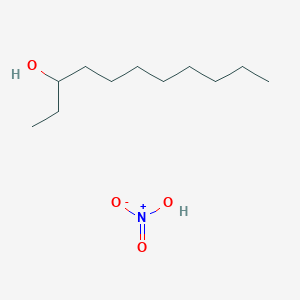
![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)

![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
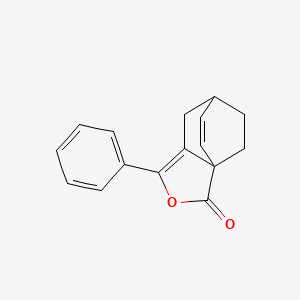
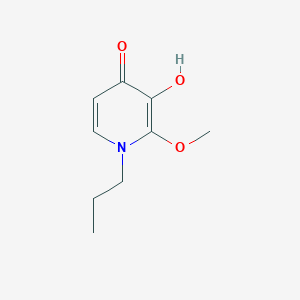
![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

